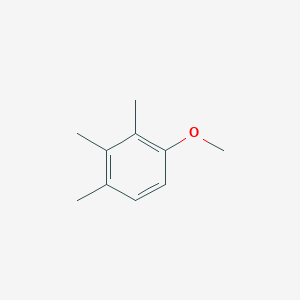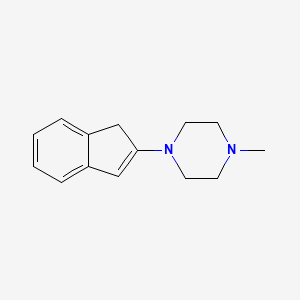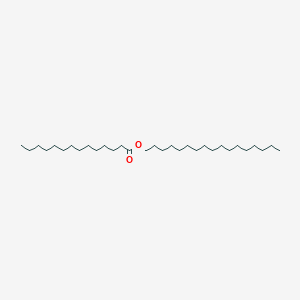
Heptadecyl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecyl tetradecanoate is an ester compound formed from the reaction between heptadecanol and tetradecanoic acid. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C31H62O2, and it has a molecular weight of 466.82 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadecyl tetradecanoate can be synthesized through the esterification reaction between heptadecanol and tetradecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the ester compound.
Análisis De Reacciones Químicas
Types of Reactions: Heptadecyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and acid.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Heptadecyl tetradecanoate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mecanismo De Acción
The mechanism of action of heptadecyl tetradecanoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Tetradecyl tetradecanoate: An ester formed from tetradecanol and tetradecanoic acid.
Pentadecyl tetradecanoate: An ester formed from pentadecanol and tetradecanoic acid.
Heptadecyl hexadecanoate: An ester formed from heptadecanol and hexadecanoic acid.
Uniqueness: Heptadecyl tetradecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its longer alkyl chain compared to similar compounds like tetradecyl tetradecanoate provides distinct characteristics, such as higher melting and boiling points, making it suitable for specific industrial applications.
Propiedades
Número CAS |
18299-78-0 |
|---|---|
Fórmula molecular |
C31H62O2 |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
heptadecyl tetradecanoate |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-33-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clave InChI |
JNPBFEOFRVRCKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


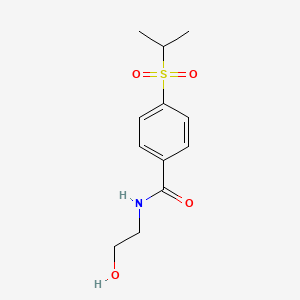
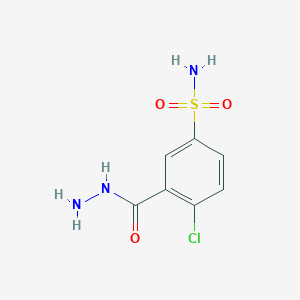
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
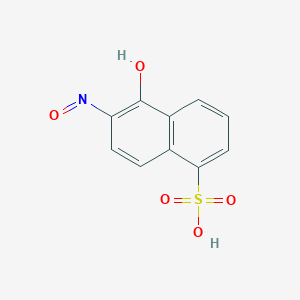
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
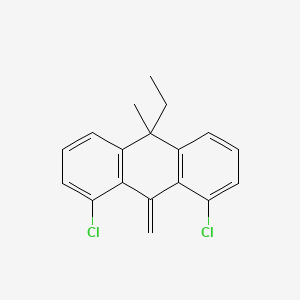
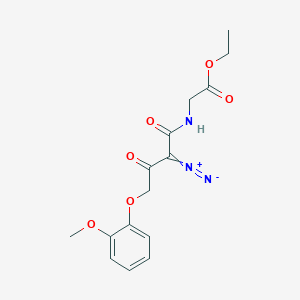



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
